Selective BChE Inhibition: Geissospermine vs. Geissoschizoline in Human Cholinesterase Assays
Geissospermine demonstrates a distinctive cholinesterase selectivity profile compared to geissoschizoline. In assays using human enzymes, geissospermine inhibited only butyrylcholinesterase (BChE) and showed no measurable inhibition of human acetylcholinesterase (hAChE) . In contrast, geissoschizoline behaved as a non-selective inhibitor of both hAChE and hBChE, with IC50 values of 20.40 ± 0.93 μM and 10.21 ± 0.01 μM respectively . This functional divergence is critical for applications requiring selective BChE modulation without off-target AChE engagement.
| Evidence Dimension | Cholinesterase Inhibition Selectivity |
|---|---|
| Target Compound Data | BChE only (no hAChE inhibition detected) |
| Comparator Or Baseline | Geissoschizoline: hAChE IC50 = 20.40 ± 0.93 μM; hBChE IC50 = 10.21 ± 0.01 μM |
| Quantified Difference | Geissospermine is selective for BChE only; geissoschizoline is non-selective |
| Conditions | Human cholinesterase enzyme inhibition assay |
Why This Matters
This selectivity profile defines geissospermine's utility in BChE-specific mechanistic studies where dual inhibition by analogs like geissoschizoline would confound results.
- [1] Lima JA, et al. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking. Bioorg Chem. 2020;104:104215. doi:10.1016/j.bioorg.2020.104215 View Source
